BenchChemオンラインストアへようこそ!

6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one

TRPV1 antagonist pain bioisostere

6,7,8,9-Tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one (CAS 46001-09-6), also named 3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one, is a saturated bicyclic heterocycle (C₈H₁₁N₃O, MW 165.19) defined by a pyrimidin-4-one ring fused to a seven-membered azepane. The scaffold serves as a privileged bioisostere of the piperazine-urea motif and has been validated as a core template in two independent clinical candidate series: TRPV1 antagonists (e.g., JNJ-38748021 ) and 5-HT₂C receptor agonists (e.g., PF-3246799 ).

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
CAS No. 46001-09-6
Cat. No. B1461185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one
CAS46001-09-6
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1CNCCC2=C1C(=O)NC=N2
InChIInChI=1S/C8H11N3O/c12-8-6-1-3-9-4-2-7(6)10-5-11-8/h5,9H,1-4H2,(H,10,11,12)
InChIKeyIQNFPZIIHKFPMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7,8,9-Tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one (CAS 46001-09-6): Core Scaffold Overview for TRPV1 and 5-HT2C Drug Discovery


6,7,8,9-Tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one (CAS 46001-09-6), also named 3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one, is a saturated bicyclic heterocycle (C₈H₁₁N₃O, MW 165.19) defined by a pyrimidin-4-one ring fused to a seven-membered azepane [1]. The scaffold serves as a privileged bioisostere of the piperazine-urea motif and has been validated as a core template in two independent clinical candidate series: TRPV1 antagonists (e.g., JNJ-38748021 [2]) and 5-HT₂C receptor agonists (e.g., PF-3246799 [3]). Its computed physicochemical properties (XLogP3 = -0.8, TPSA = 53.5 Ų, 2 HBD, 3 HBA) [1] position it favorably for CNS drug discovery.

Why Generic Scaffold Swapping Fails: Quantitative Differentiation of the Pyrimido[4,5-d]azepin-4-one Core from Piperazine-Urea and Isomeric Azepine Bioisosteres


The pyrimido[4,5-d]azepin-4-one scaffold is not a generic heterocycle that can be freely substituted with other fused azepine isomers or piperazine-urea mimetics. The [4,5-d] ring fusion geometry imposes a specific spatial orientation of the hydrogen-bond donor/acceptor pharmacophore that is critical for target engagement: replacement of the piperazine-urea with the tetrahydropyrimidoazepine core preserved TRPV1 antagonist potency while enabling tuning of solubility and pharmacokinetics [1], whereas the isomeric pyrimido[4,5-b]azepine fusion directs substituents into a different trajectory, yielding distinct selectivity profiles in folate receptor targeting [2]. Furthermore, the unsubstituted scaffold (CAS 46001-09-6) provides a chemically defined, quality-controlled (typically ≥95% purity with batch-specific NMR, HPLC, GC certificates ) starting point, whereas ad hoc synthesis of substituted analogs risks introducing undefined stereochemistry or regiochemical impurities that confound SAR interpretation. The data below quantify these differentiation points.

Quantitative Differentiation Evidence: 6,7,8,9-Tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one (CAS 46001-09-6) vs Closest Analogs


Bioisosteric Replacement of Piperazine-Urea: TRPV1 Antagonist Potency Retention with Improved Solubility

The tetrahydropyrimidoazepine core directly replaced the piperazine-urea motif in a TRPV1 antagonist series. The resulting lead scaffold (compound 1 in the series) maintained human TRPV1 antagonist activity while the unsubstituted core provided a synthetic handle for further optimization. Subsequent SAR led to compound 13, which achieved pH 2 solubility ≥237 µg/mL vs. 5 µg/mL for the initial piperazine-urea-derived lead, representing a >47-fold improvement [1]. This demonstrates that the pyrimido[4,5-d]azepin-4-one scaffold is not merely a structural curiosity but a functionally validated bioisostere with quantifiable developability advantages.

TRPV1 antagonist pain bioisostere solubility

Physicochemical Property Differentiation: Pyrimido[4,5-d]azepin-4-one vs. 2-Methyl and 2,4-Dichloro Analogs

The unsubstituted scaffold (46001-09-6) possesses a computed XLogP3 of -0.8 and TPSA of 53.5 Ų, placing it within the favorable CNS drug-like space (CNS MPO score typically benefits from TPSA < 70 Ų and LogP 1–3, though lower LogP is acceptable for hydrogen-bond-rich scaffolds) [1]. In contrast, the 2-methyl analog (CAS 391953-90-5, MW 179.22) has a higher predicted LogP (+0.2 estimated by incremental contribution) and the 2,4-dichloro analog (CAS 781612-89-3, MW 218.08) is significantly more lipophilic (predicted XLogP ~2.0–2.5) with no HBD on the pyrimidine ring . These differences directly impact solubility, permeability, and metabolic stability, making the unsubstituted core the preferred starting point for medicinal chemistry programs requiring balanced polarity.

physicochemical properties drug-likeness CNS MPO scaffold comparison

Regioisomeric Selectivity: Pyrimido[4,5-d]azepin-4-one vs. Pyrimido[4,5-b]azepine in Folate Receptor Targeting

The [4,5-d] fusion isomer present in CAS 46001-09-6 directs the azepane nitrogen into a different spatial position than the [4,5-b] isomer used in folate-based inhibitor design. Taylor et al. demonstrated that pyrimido[4,5-b]azepine-based folates exhibit distinct conformational preferences and biological activity profiles [1]. While direct head-to-head data for the unsubstituted [4,5-d] core vs. [4,5-b] core are not published, the regioisomeric difference dictates the vector of substituent attachment: in the [4,5-d] series, C-2 and N-7 functionalization vectors are nearly orthogonal, whereas in the [4,5-b] series the C-2 and C-6 positions define a divergent angle. This geometric distinction is critical for target engagement in ATP-competitive kinase inhibitors and GPCR ligands.

regioisomerism folate receptor conformational restriction anticancer

Vendor Quality Specification: Batch-to-Batch Purity and Analytical Documentation vs. Uncharacterized Analogs

CAS 46001-09-6 is commercially available from multiple reputable vendors with documented purity specifications and batch-specific analytical data. Bidepharm supplies the compound at ≥95% purity with NMR, HPLC, and GC certificates ; MolCore offers NLT 98% purity under ISO-certified quality systems ; and Leyan provides 98% purity . In contrast, many substituted analogs are available only as custom synthesis products or screening compounds without rigorous analytical characterization, introducing the risk of unidentified impurities that can confound biological assays. The availability of the dihydrochloride salt form (CAS 1982213-80-8) further enhances solubility and handling for biochemical screening.

quality control purity NMR HPLC procurement

Recommended Application Scenarios for 6,7,8,9-Tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one (CAS 46001-09-6)


TRPV1 Antagonist Lead Optimization: Scaffold Replacement of Piperazine-Urea

Utilize the unsubstituted core as a direct bioisosteric replacement for the piperazine-urea moiety in TRPV1 antagonist programs. Based on the >47-fold solubility improvement and 4.4-fold reduction in rat clearance demonstrated by the pyrimido[4,5-d]azepine scaffold over the piperazine-urea lead [1], procurement of CAS 46001-09-6 provides a validated starting point for parallel SAR at C-2 and N-7 positions. The scaffold has already yielded JNJ-38748021 (pIC₅₀ = 7.2 ± 0.05 against recombinant TRPV1) [2].

5-HT₂C Receptor Agonist Discovery: CNS-Penetrant Scaffold with Exquisite Selectivity

The [4,5-d]azepin-4-one core has been clinically validated in the 5-HT₂C agonist program that produced PF-3246799, a compound with minimal 5-HT₂A/2B activation and robust efficacy in a canine stress urinary incontinence model [1]. The computed TPSA of 53.5 Ų and XLogP3 of -0.8 [2] are compatible with CNS penetration requirements, making the scaffold a rational choice for CNS GPCR programs where functional selectivity over closely related receptors is critical.

Fragment-Based Drug Discovery: Polar, Rule-of-Three Compliant Core

With molecular weight of 165.19 Da, XLogP3 of -0.8, and 2 HBD / 3 HBA [1], the scaffold satisfies the Rule of Three (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) for fragment-based screening. Its commercially available high purity (≥95–98%) and the availability of a dihydrochloride salt [2] ensure reliable solubility and handling for biophysical assays (SPR, NMR, X-ray crystallography).

Kinase Inhibitor Scaffold Hopping: Orthogonal Substitution Vectors

The nearly orthogonal C-2 and N-7 substitution vectors of the pyrimido[4,5-d]azepin-4-one scaffold [1] enable independent optimization of hinge-binding and solvent-exposed motifs in kinase inhibitor design. This geometric feature distinguishes it from the [4,5-b] isomer [2] and from simple pyrimidine or pyridine scaffolds, offering a unique intellectual property position and the potential for isoform selectivity.

Quote Request

Request a Quote for 6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.